Methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate
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Overview
Description
Methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole moiety can be introduced through a cyclization reaction involving a suitable hydrazine derivative and a diketone.
Coupling of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclohexyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: A simpler indazole derivative with similar structural features but lacking the pyrazole and cyclohexyl moieties.
Cyclohexylpyrazole: A compound containing the pyrazole and cyclohexyl groups but lacking the indazole core.
Indazole-3-carboxamide: Another indazole derivative with different functional groups attached to the indazole core.
Uniqueness
Methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate is unique due to its combination of the indazole, pyrazole, and cyclohexyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 1-[2-[(2-cyclohexylpyrazol-3-yl)amino]-2-oxoethyl]indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-28-20(27)19-15-9-5-6-10-16(15)24(23-19)13-18(26)22-17-11-12-21-25(17)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLURNHKTMTUMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC(=O)NC3=CC=NN3C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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